4-[3-(Triethoxysilyl)propyl]morpholine

Catalog No.
S14640800
CAS No.
67601-83-6
M.F
C13H29NO4Si
M. Wt
291.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Triethoxysilyl)propyl]morpholine

CAS Number

67601-83-6

Product Name

4-[3-(Triethoxysilyl)propyl]morpholine

IUPAC Name

triethoxy(3-morpholin-4-ylpropyl)silane

Molecular Formula

C13H29NO4Si

Molecular Weight

291.46 g/mol

InChI

InChI=1S/C13H29NO4Si/c1-4-16-19(17-5-2,18-6-3)13-7-8-14-9-11-15-12-10-14/h4-13H2,1-3H3

InChI Key

XHSMJSNXQUKFBB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN1CCOCC1)(OCC)OCC

4-[3-(Triethoxysilyl)propyl]morpholine is a silane compound characterized by the presence of a morpholine ring and triethoxysilyl group. Its molecular formula is C13H29NO4SiC_{13}H_{29}NO_{4}Si, with an average molecular weight of approximately 291.463 g/mol . The compound features a morpholine moiety, which is a six-membered heterocyclic amine, contributing to its unique chemical properties and potential applications in various fields, including materials science and biochemistry.

Due to its functional groups. Key reactions include:

  • Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is crucial for the compound's application in surface modification and adhesion.
  • Condensation Reactions: Upon hydrolysis, the silanol groups can condense with other silanol or siloxane groups, facilitating the formation of siloxane networks that enhance material properties such as durability and resistance to environmental factors.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles, which can modify the compound's reactivity and functionality.

The synthesis of 4-[3-(Triethoxysilyl)propyl]morpholine typically involves several steps:

  • Formation of Morpholine Derivative: Morpholine can be synthesized through the reaction of 2-aminoethanol with formaldehyde in the presence of an acid catalyst.
  • Silylation Reaction: The triethoxysilyl group is introduced via a silylation reaction, where a triethoxysilane is reacted with the morpholine derivative under acidic or basic conditions to yield 4-[3-(Triethoxysilyl)propyl]morpholine.
  • Purification: The final product is purified using techniques such as distillation or chromatography to isolate the desired compound from by-products.

Research on interaction studies involving 4-[3-(Triethoxysilyl)propyl]morpholine focuses on its compatibility with various substrates and biological systems. Studies indicate that this compound can enhance adhesion properties when applied to surfaces such as glass, metals, and polymers. Additionally, its interactions with biological molecules may be explored to assess its potential as a drug delivery agent or in tissue engineering applications.

Several compounds share structural similarities with 4-[3-(Triethoxysilyl)propyl]morpholine. These include:

  • Triethoxy(phenyl)silane: Used in similar applications for surface modification but lacks the morpholine functionality.
  • N-(triethoxysilyl)ethylamine: Features an amine group but does not possess the morpholine ring, affecting its biological activity.
  • 3-(triethoxysilyl)propylamine: Similar silylation properties but different functional groups that may influence reactivity and application scope.

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-[3-(Triethoxysilyl)propyl]morpholineMorpholine ring; triethoxysilane groupEnhanced biocompatibility; unique reactivity
Triethoxy(phenyl)silanePhenyl group; used for surface modificationLacks biological activity
N-(triethoxysilyl)ethylamineAmino functionality; triethoxy groupNo morpholine structure
3-(triethoxysilyl)propylamineAmine group; similar silylationDifferent functional properties

Hydrogen Bond Acceptor Count

5

Exact Mass

291.18658494 g/mol

Monoisotopic Mass

291.18658494 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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